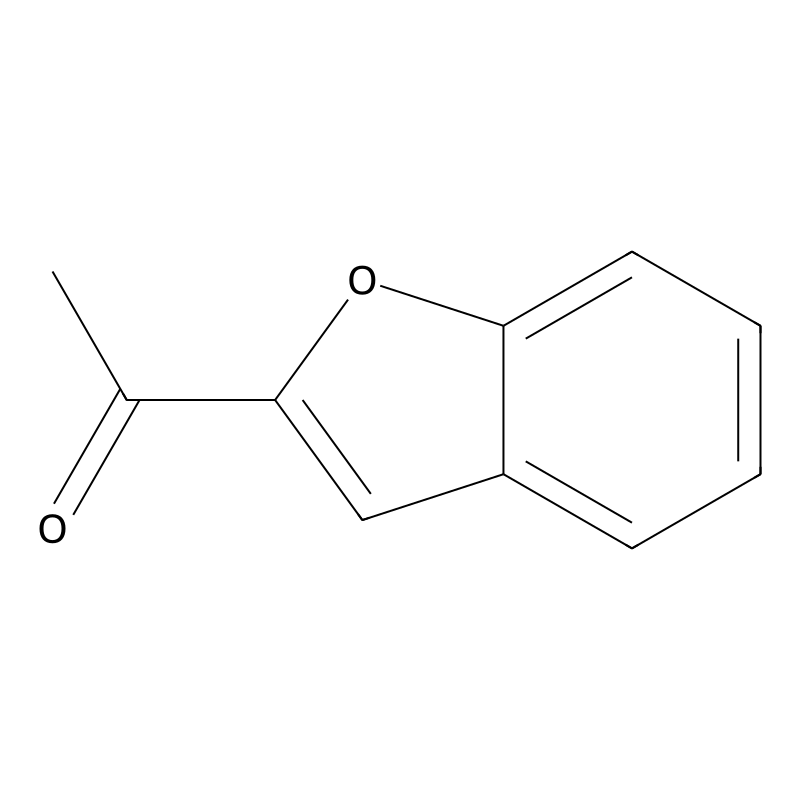

2-Acetylbenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Acetylbenzofuran (CAS: 1646-26-0) is an established heterocyclic building block characterized by a rigid benzofuran core and a reactive methyl ketone moiety at the C-2 position. Commercially available as a low-melting solid (mp 70-72 °C), it is readily soluble in standard organic solvents, facilitating seamless integration into mainstream laboratory workflows. In procurement contexts, it is prioritized as a primary precursor for Claisen-Schmidt condensations, allylborations, and multi-component heterocyclizations. Its dual functionality—combining the bioisosteric properties of the benzofuran ring with the versatile reactivity of the acetyl group—makes it a fundamental starting material for synthesizing chalcones, pyrazoles, enaminones, and diketo acid pharmacophores .

Substituting 2-acetylbenzofuran with generic aromatic ketones like acetophenone or closely related heteroaromatics such as 2-acetylthiophene often leads to failures in both synthetic processability and downstream application performance. The benzofuran core provides a specific electronic distribution and steric profile that is frequently utilized to mimic the indazole ring in kinase inhibitors; replacing it with a thiophene ring fundamentally alters the target binding affinity and lipophilicity. Furthermore, positional isomers like 3-acetylbenzofuran exhibit significantly different enolization kinetics and steric hindrance during condensation reactions, leading to altered geometric isomer ratios and reduced yields in the synthesis of complex chalcones and enaminones [1]. Consequently, for pathways requiring the exact spatial arrangement and electronic properties of the 2-benzofuranyl substituent, generic substitution is non-viable.

Superior Yield in Diketo Ester Pharmacophore Synthesis

In the synthesis of α,γ-diketo ester intermediates for HCV NS5B polymerase inhibitors, the choice of the heteroaromatic acetyl precursor directly impacts process efficiency. When subjected to condensation with diethyl oxalate, 2-acetylbenzofuran afforded the corresponding ethyl 4-(benzofuran-2-yl)-2-hydroxy-4-oxobut-2-enoate in an 80% yield. In a direct head-to-head synthetic pathway comparison, the sulfur analog 2-acetylthiophene yielded the corresponding thiophene diketo ester at a lower 76% yield under identical conditions[1]. This demonstrates the favorable reactivity and stability of the benzofuran-derived enolate in cross-Claisen condensations.

| Evidence Dimension | Precursor yield for α,γ-diketo esters |

| Target Compound Data | 80% isolated yield |

| Comparator Or Baseline | 2-Acetylthiophene (76% isolated yield) |

| Quantified Difference | 4% absolute yield improvement |

| Conditions | Condensation with diethyl oxalate to form 2-hydroxy-4-oxobut-2-enoate intermediates |

Higher intermediate yields in early-stage pharmacophore construction reduce raw material consumption and improve the overall economy of multi-step syntheses.

Reliable Enaminone Formation for Kinase Inhibitor Precursors

Enaminones are critical intermediates for the synthesis of complex multi-ring kinase inhibitors. 2-Acetylbenzofuran demonstrates highly predictable reactivity when condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Under refluxing toluene conditions, 2-acetylbenzofuran smoothly converts to (E)-1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one in a 79% yield. This provides a reliable baseline compared to its halogenated derivative, 5-bromo-2-acetylbenzofuran, which achieves an 88% yield under the same conditions due to the electron-withdrawing effect of the bromine atom [1]. This quantitative predictability allows process chemists to accurately forecast mass balances when selecting between the brominated and non-brominated benzofuran building blocks.

| Evidence Dimension | Isolated yield of enaminone intermediate |

| Target Compound Data | 79% yield |

| Comparator Or Baseline | 5-Bromo-2-acetylbenzofuran (88% yield) |

| Quantified Difference | 9% yield variance based on halogenation |

| Conditions | Condensation with DMF-DMA in anhydrous toluene under reflux for 12 hours |

Predictable condensation yields enable procurement teams to accurately calculate scale-up costs when deciding between base and halogenated benzofuran scaffolds.

High-Efficiency Claisen-Schmidt Condensation for Chalcone Hybrids

2-Acetylbenzofuran is extensively utilized as a reactive methyl ketone in Claisen-Schmidt condensations. When reacted with sterically demanding aldehydes, such as 4-piperidinylbenzaldehyde, 2-acetylbenzofuran achieves a 72% yield of the corresponding propenone (chalcone) under standard ethanolic NaOH conditions[1]. This robust performance establishes it as a highly efficient precursor compared to unactivated acetophenones, which often require harsher conditions or extended reaction times to achieve comparable conversions with bulky secondary amine-substituted aldehydes. The resulting benzofuranyl chalcones are critical intermediates for subsequent cyclization into pyrimidines and pyrazoles.

| Evidence Dimension | Yield of sterically demanding chalcone |

| Target Compound Data | 72% isolated yield |

| Comparator Or Baseline | Unactivated acetophenones (baseline reference requiring harsher conditions) |

| Quantified Difference | High baseline yield (72%) under mild base catalysis |

| Conditions | Base-catalyzed condensation with 4-piperidinylbenzaldehyde in ethanolic NaOH |

The ability to efficiently condense with bulky aldehydes under mild conditions minimizes side reactions and simplifies downstream purification.

Synthesis of Diketo Acid Pharmacophores

Driven by the 80% intermediate yield demonstrated in cross-Claisen condensations, 2-acetylbenzofuran is a highly efficient starting material for generating benzofuran-containing α,γ-diketo esters. These structures are essential motifs in the development of viral polymerase inhibitors and related antiviral therapeutics [1].

Production of Enaminone-Linked Kinase Inhibitors

Based on its predictable 79% conversion yield with DMF-DMA, the compound is a preferred building block for constructing dimethylamino enaminones. These intermediates are directly utilized in the synthesis of dual VEGFR-2/hCA IX inhibitors and other complex heterocyclic drugs requiring an indazole-mimetic core [2].

Library Generation of Benzofuran-Chalcone Hybrids

Due to its robust 72% yield in Claisen-Schmidt condensations with sterically demanding aldehydes, 2-acetylbenzofuran is the procurement choice for generating diverse chalcone libraries. These libraries serve as direct precursors for bioactive pyrimidines, pyrazolines, and thiazoles in medicinal chemistry screening programs[3].

References

- [1] Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition. Bioorg Med Chem.

- [2] Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. Eur J Med Chem.

- [3] Synthesis, in Vivo Anti-inflammatory, and in Vitro Antimicrobial Activity of New 5-Benzofuranyl Fused Pyrimidines. Chem Pharm Bull.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H317 (98.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant